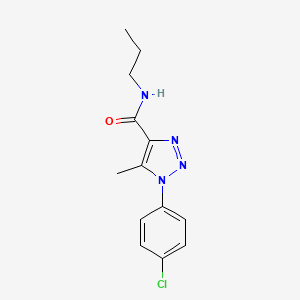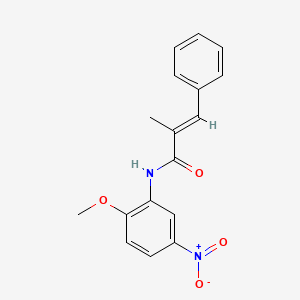
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
描述
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as CPTC, is a chemical compound that is widely used in scientific research for its unique properties. This compound belongs to the family of triazole compounds, which have gained significant attention in recent years due to their potential applications in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the HAT activity of CBP and p300 proteins. These proteins contain a conserved acetyl-CoA binding site, which is essential for their HAT activity. 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide binds to this site and prevents the binding of acetyl-CoA, thereby inhibiting the acetylation of histones.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in different biological systems. For example, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to enhance the differentiation of neural stem cells into neurons. These effects are thought to be mediated by the modulation of gene expression through the inhibition of the HAT activity of CBP and p300 proteins.
实验室实验的优点和局限性
One of the main advantages of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is its specificity for CBP and p300 proteins. This allows for the selective modulation of gene expression without affecting other cellular processes. Additionally, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize and has good stability under standard laboratory conditions.
One of the main limitations of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is its relatively low potency compared to other HAT inhibitors. This requires the use of higher concentrations of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in experiments, which can lead to non-specific effects. Additionally, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the use of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential direction is the development of more potent analogs of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide that can be used at lower concentrations. Additionally, the use of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in combination with other drugs or compounds may enhance its therapeutic potential. Finally, the use of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in animal models of disease may provide valuable insights into its potential clinical applications.
科学研究应用
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been widely used in scientific research as a chemical probe to investigate the role of protein acetylation in various biological processes. Specifically, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide acts as an inhibitor of the histone acetyltransferase (HAT) activity of the CREB-binding protein (CBP) and p300 proteins. These proteins are involved in the acetylation of histones, which plays a critical role in the regulation of gene expression. By inhibiting the HAT activity of CBP and p300, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can modulate gene expression and affect various biological processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUHCFAJMSKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4675792.png)
![(3-isopropoxyphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4675795.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4675805.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
![2-[8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4675829.png)
![4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4675865.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B4675889.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)
![1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4675892.png)